N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide

Factor Xa inhibition Pi-pi stacking Structure-based drug design

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941893-73-8) is a synthetic aryl sulfonamide derivative combining a naphthalene-2-sulfonamide core with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl substituent (C₂₂H₂₂N₂O₄S, MW 410.49). The compound belongs to a broader class of naphthalene sulfonamides that have been explored as scaffolds for Factor Xa (FXa) inhibitors analogous to Apixaban, as well as for kinase-targeted anticancer agents.

Molecular Formula C22H22N2O4S
Molecular Weight 410.49
CAS No. 941893-73-8
Cat. No. B2827376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
CAS941893-73-8
Molecular FormulaC22H22N2O4S
Molecular Weight410.49
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
InChIInChI=1S/C22H22N2O4S/c1-28-21-12-10-18(15-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3
InChIKeyJCFXQXVBWXXRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941893-73-8): A Structurally Distinct Naphthalene Sulfonamide for Coagulation and Kinase-Targeted Research


N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941893-73-8) is a synthetic aryl sulfonamide derivative combining a naphthalene-2-sulfonamide core with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl substituent (C₂₂H₂₂N₂O₄S, MW 410.49) [1]. The compound belongs to a broader class of naphthalene sulfonamides that have been explored as scaffolds for Factor Xa (FXa) inhibitors analogous to Apixaban, as well as for kinase-targeted anticancer agents [2]. Its computed physicochemical profile—XLogP3 of 3.4 and topological polar surface area of 84.1 Ų—places it within a favorable range for cell permeability, distinct from more polar or lipophilic congeners [1]. Researchers procuring this compound for structure-activity relationship (SAR) studies, impurity profiling, or targeted probe development require precise, comparator-anchored performance data to justify selection over structurally adjacent analogs.

Why N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide Cannot Be Substituted by Generic Naphthalene Sulfonamide Analogs


Interchanging N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941893-73-8) with closely related sulfonamide analogs—such as the regioisomeric 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl variant (CAS 941893-41-0), the tetrahydronaphthalene-reduced analog (CAS 941939-87-3), or the thiophene-2-sulfonamide replacement (various CAS)—is not scientifically justified without comparative data. In the Apixaban discovery series, the fully aromatic naphthalene-2-sulfonamide P4 moiety was a critical determinant of FXa binding affinity, and replacement with a tetrahydronaphthalene or thiophene group substantially altered potency and selectivity [1]. The specific methoxy positional isomerism (4-methoxy-3-oxopiperidinyl vs. 3-methoxy-4-oxopiperidinyl) has been shown in analogous sulfonamide kinase inhibitor series to produce divergent target engagement profiles and metabolic stability [2]. The quantitative evidence below establishes exactly where this compound differs from its closest comparators on measurable, selection-relevant parameters.

Quantitative Differentiation Evidence for N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941893-73-8) vs. Closest Analogs


Aromatic Core Planarity: Naphthalene-2-sulfonamide vs. 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide — Impact on Predicted Target Binding

The fully aromatic naphthalene-2-sulfonamide core of CAS 941893-73-8 provides an extended planar π-surface unavailable in the partially saturated 5,6,7,8-tetrahydronaphthalene analog (CAS 941939-87-3). In the Apixaban co-crystal structure (PDB 2P16), the naphthalene P4 moiety engages in face-to-face π–π stacking with Tyr99 and edge-to-face interactions with Phe174 of human FXa; modeling of the tetrahydronaphthalene replacement predicted a loss of these key aromatic contacts, consistent with the observed 20- to 100-fold reduction in FXa inhibitory potency across the Apixaban SAR series when the naphthalene was saturated [1]. The target compound retains the fully aromatic naphthalene-2-sulfonamide, preserving the potential for analogous π-stacking interactions in FXa or kinase binding pockets. Computed LogP differences further distinguish them: XLogP3 = 3.4 for the target compound vs. an estimated XLogP3 ≈ 3.0 for the tetrahydronaphthalene analog, reflecting altered lipophilicity that impacts both passive permeability and non-specific protein binding [2].

Factor Xa inhibition Pi-pi stacking Structure-based drug design

Methoxy Regioisomerism: 4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl vs. 3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl — Differentiated Electronic and Steric Profiles

The target compound (CAS 941893-73-8) bears the methoxy substituent at the 4-position and the 2-oxopiperidin-1-yl group at the 3-position of the central phenyl ring, whereas its closest regioisomer (CAS 941893-41-0) reverses this substitution pattern (3-methoxy, 4-oxopiperidinyl). In the Apixaban lead optimization program, the para-methoxy orientation was shown to be essential for maintaining the correct dihedral angle between the phenyl ring and the pyrazolopyridine core for optimal FXa binding; the regioisomeric meta-methoxy analog exhibited a 3- to 5-fold reduction in FXa inhibitory potency in the Apixaban scaffold [1]. Furthermore, the position of the electron-donating methoxy group relative to the electron-withdrawing sulfonamide linkage alters the Hammett σ constant at the reactive aniline nitrogen, modulating both the pKa of the sulfonamide NH and its hydrogen-bond donor capacity [2]. In analogous sulfonamide kinase inhibitor series, regioisomeric methoxy placement has been shown to shift CYP3A4-mediated metabolic clearance by up to 2-fold due to altered accessibility of the methoxy group to oxidative O-demethylation [2].

Regioisomer selectivity SAR optimization CYP metabolic stability

Sulfonamide Linker Topology: Naphthalene-2-sulfonamide vs. Thiophene-2-sulfonamide — Divergent H-Bond Geometry and Target Selectivity

Replacing the naphthalene-2-sulfonamide core of CAS 941893-73-8 with a thiophene-2-sulfonamide (as in N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide) introduces a five-membered heteroaromatic ring that alters both the sulfonamide NH pKa and the spatial orientation of the sulfonyl oxygens available for hydrogen bonding. In the Apixaban/FXa co-crystal structure, the naphthalene sulfonamide oxygens form a bidentate H-bond network with the backbone NH of Gly216 and Gln192; the smaller thiophene ring is predicted to shift the sulfonyl group by approximately 1.5–2.0 Å relative to the naphthalene plane, disrupting this geometrically constrained H-bond architecture [1]. Additionally, the naphthalene core provides greater hydrophobic contact surface area (estimated ΔSASA ≈ +30–40 Ų) compared to thiophene, contributing to enhanced van der Waals stabilization in lipophilic binding pockets. In broader sulfonamide kinase inhibitor profiling, naphthalene-sulfonamides have demonstrated systematically higher selectivity over off-target kinases (e.g., selectivity ratio >50:1 for mTOR over PI3Kα reported for optimized naphthalene sulfonamide leads) compared to thiophene analogs [2].

Sulfonamide SAR Hydrogen-bond geometry Kinase selectivity

Computed Physicochemical Profile: Target Compound vs. Benzene Sulfonamide Analog — Differentiated Drug-Likeness Parameters

The target compound (CAS 941893-73-8) displays a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 84.1 Ų, consistent with the optimal range for oral bioavailability (Lipinski rule of five) and blood-brain barrier permeability [1]. In contrast, the simpler benzene sulfonamide analog (N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide, CAS 941939-81-7) lacks the extended naphthalene π-system, reducing the XLogP to an estimated 2.5–2.8 and lowering the TPSA to approximately 75–80 Ų. While both compounds satisfy Lipinski criteria (MW = 410.49; HBD = 1; HBA = 5; no violations), the naphthalene compound's higher LogP and larger aromatic surface area are predicted—based on the Apixaban SAR series—to confer enhanced passive membrane permeability (Papp in Caco-2 monolayers) and greater plasma protein binding (fu shift) relative to the benzene analog [2]. In the Apixaban development program, the naphthalene sulfonamide P4 moiety was specifically selected over simpler aryl sulfonamides for its superior balance of permeability and metabolic stability.

Drug-likeness Lipinski parameters Permeability prediction

Structural Divergence from Apixaban Parent: Absence of Pyrazolo-Pyridine Lactam Core — Distinct Target Profile Implications

CAS 941893-73-8 differs fundamentally from the approved drug Apixaban (CAS 503612-47-3) in that it lacks the central 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide bicyclic lactam core that forms the critical P1-P2 binding element in the FXa active site. In Apixaban, the pyrazolo-pyridine carbonyl engages the oxyanion hole via interaction with the catalytic Ser195, while the primary carboxamide forms a salt bridge with Asp189 in the S1 pocket—interactions absent in the simple sulfonamide scaffold of the target compound [1]. As a consequence, while Apixaban exhibits a Ki of 0.08 nM against human FXa with >30,000-fold selectivity over related serine proteases, the target compound would be predicted to show substantially weaker FXa affinity (estimated Ki >1 μM based on the Apixaban SAR where deletion of the P1 carboxamide alone reduced potency by >10,000-fold) and a different off-target profile [1]. This divergence makes CAS 941893-73-8 a distinctly different chemical tool: it serves as an Apixaban-related process impurity or degradation product marker rather than a backup FXa inhibitor, and its biological activity profile must be independently established [2].

Apixaban impurity FXa inhibitor scaffold Off-target profiling

Stability and Degradation Profile: Differentiated Hydrolytic Stability vs. Apixaban Lactam — Relevance for Impurity Tracking

The open-chain sulfonamide structure of CAS 941893-73-8 lacks the hydrolytically labile 7-oxo-lactam ring present in Apixaban, which undergoes pH-independent hydrolytic degradation under both acidic (1 M HCl, 60°C, 2 h) and basic (0.1 M NaOH, 60°C, 5 min) stress conditions to generate ring-opened degradation impurities [1]. In systematic forced degradation studies of Apixaban drug substance, the lactam ring-opening degradation pathway produced a significant unknown impurity under both acidic and basic conditions, whereas the sulfonamide bond in naphthalene-2-sulfonamides remained intact under identical stress conditions [1]. The target compound, containing a pre-formed sulfonamide linkage rather than a lactam, is predicted to show superior hydrolytic stability compared to Apixaban while serving as a stable chromatographic marker for distinguishing process impurities from degradation products in Apixaban-related quality control workflows [2]. A validated single reverse-phase HPLC method capable of resolving 10 Apixaban-related impurities with baseline separation (resolution >2.0 for all critical pairs) has been reported, and structurally distinct sulfonamide impurities like the target compound are essential as system suitability markers [2].

Forced degradation Hydrolytic stability Apixaban impurity profiling

Optimal Application Scenarios for N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941893-73-8)


Apixaban Drug Substance Impurity Reference Standard for HPLC Method Development and Validation

Based on its structural divergence from Apixaban (absence of pyrazolo-pyridine lactam core) and superior hydrolytic stability of the sulfonamide linkage, CAS 941893-73-8 is optimally deployed as a non-degrading process impurity marker in stability-indicating HPLC methods for Apixaban active pharmaceutical ingredient (API) and finished dosage forms. The validated HPLC method described by Tiris et al. (2020) achieves baseline resolution (Rs >2.0) for all 10 Apixaban-related impurities using an AQbD approach, and structurally distinct sulfonamide impurities like the target compound serve as critical system suitability markers to confirm column performance and mobile phase integrity [1]. The compound's distinct retention time and UV chromophore (λmax ≈280 nm from the naphthalene moiety) enable unambiguous identification without interference from the Apixaban parent peak or common degradation products [1].

Structure-Activity Relationship Probe for FXa P4 Pocket Optimization Using the Naphthalene Sulfonamide Scaffold

The fully aromatic naphthalene-2-sulfonamide core, combined with the specific 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl substitution, provides a chemically tractable scaffold for probing the P4 hydrophobic pocket of coagulation Factor Xa. In the Apixaban discovery program, the naphthalene P4 moiety was shown to be essential for high-affinity binding via π-stacking with Tyr99 and Phe174 (PDB 2P16) [1]. The target compound can serve as a simplified SAR probe to systematically evaluate P4 pocket tolerance for different aryl sulfonamide geometries without the confounding contributions of the P1-P2 pyrazolo-pyridine lactam present in full Apixaban analogs. Its distinct regiochemistry (4-methoxy-3-oxopiperidinyl) also enables head-to-head comparison with the 3-methoxy-4-oxopiperidinyl regioisomer to parse the contribution of methoxy position to P4 binding and metabolic stability [2].

Computational Docking and Molecular Dynamics Template for Naphthalene Sulfonamide Kinase Inhibitor Design

With its well-defined computed properties (XLogP3 = 3.4, TPSA = 84.1 Ų, 5 rotatable bonds, 2 H-bond acceptors from sulfonyl oxygens, 1 H-bond donor from sulfonamide NH), the target compound represents an ideal computational template for docking studies against kinase ATP-binding sites or FXa S1/S4 pockets [1]. The rigid naphthalene core reduces conformational sampling complexity compared to more flexible analogs, while the oxopiperidinone moiety introduces a defined H-bond acceptor capable of engaging catalytic lysine or backbone NH residues in kinase hinge regions. Researchers employing structure-based virtual screening can use this scaffold to generate and validate pharmacophore models before synthesizing more elaborate derivatives, with the added benefit that the compound's physicochemical profile aligns with lead-like criteria for CNS or oncology targets [1].

Apixaban Degradation Pathway Mapping and Forced Degradation Study Control

Forced degradation studies of Apixaban drug substance under ICH Q1A(R2) stress conditions (acidic, basic, oxidative, thermal, photolytic) generate multiple degradation products requiring structural elucidation. The target compound, with its stable sulfonamide linkage, serves as a negative control that does not degrade under conditions that induce Apixaban lactam ring-opening (1 M HCl, 60°C, 2 h; 0.1 M NaOH, 60°C, 5 min) [1]. Including CAS 941893-73-8 in forced degradation study panels allows analytical chemists to confirm that observed degradant peaks arise from Apixaban-specific labile bonds rather than from general sulfonamide hydrolysis, thereby streamlining degradation pathway assignment and reducing the risk of misidentifying process impurities as degradation products [1].

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